rac Viloxazine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Viloxazine-d5 Hydrochloride: is a deuterated form of racemic Viloxazine Hydrochloride. It is a biochemical compound primarily used in scientific research. The compound has a molecular formula of C13H14D5NO3•HCl and a molecular weight of 278.79 . It is often utilized in proteomics research and other biochemical studies .
Vorbereitungsmethoden
The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the Viloxazine molecule. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods focus on optimizing the yield and purity of the compound while minimizing impurities .
Analyse Chemischer Reaktionen
rac Viloxazine-d5 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac Viloxazine-d5 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Viloxazine.
Biology: Employed in studies involving neurotransmitter systems and their modulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and depression.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions
Wirkmechanismus
The mechanism of action of rac Viloxazine-d5 Hydrochloride involves its interaction with neurotransmitter systems. It primarily acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action helps in modulating mood and attention. Additionally, it has been found to affect serotonin levels, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
rac Viloxazine-d5 Hydrochloride is unique due to its deuterium incorporation, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Viloxazine Hydrochloride: The non-deuterated form of the compound.
Deuterated Compounds: Other compounds that have undergone deuterium substitution to study their pharmacokinetic properties.
These similar compounds help in understanding the unique properties and potential advantages of this compound in scientific research.
Eigenschaften
Molekularformel |
C13H20ClNO3 |
---|---|
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/i1D3,2D2; |
InChI-Schlüssel |
HJOCKFVCMLCPTP-LUIAAVAXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2.Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.